C18H13FN6O3

Description

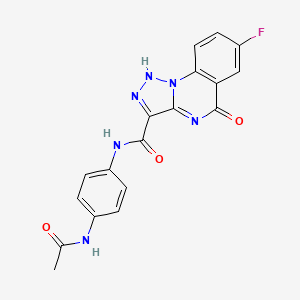

C18H13FN6O3 is a fluorinated heterocyclic compound containing a fused pyrrolo-triazine or pyrazole core, as inferred from its molecular formula and structural analogs . This compound likely exhibits pharmaceutical relevance due to its nitrogen-rich heterocyclic framework and fluorine substitution, which often enhances metabolic stability and bioavailability in drug candidates.

Properties

Molecular Formula |

C18H13FN6O3 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

InChI |

InChI=1S/C18H13FN6O3/c1-9(26)20-11-3-5-12(6-4-11)21-18(28)15-16-22-17(27)13-8-10(19)2-7-14(13)25(16)24-23-15/h2-8,24H,1H3,(H,20,26)(H,21,28) |

InChI Key |

FVJPQQWQXCVFAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-[2-(4-fluorophenoxymethyl)phenyl]-7-oxo-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxamide involves several steps. One common method includes the reaction of 5-chloro-6-methoxycarbonyl uracil with appropriate reagents to form the desired compound . The reaction conditions are typically mild, and the process is suitable for industrial production due to its high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify its functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-fluorophenoxymethyl)phenyl]-7-oxo-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxamide: has several scientific research applications:

Chemistry: It is used in the study of biomolecule-ligand complexes and free energy calculations.

Biology: The compound is utilized in structure-based drug design and refinement of x-ray crystal complexes.

Industry: The compound is used in various industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxymethyl)phenyl]-7-oxo-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C18H13FN6O3, two structurally related compounds from the evidence are analyzed: 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (Compound A) and 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (Compound B) .

Structural and Functional Comparison

Core Heterocycle :

- This compound : Likely contains a pyrrolo-triazine or pyrazole ring system with fluorine and oxygen substituents.

- Compound A : Pyrrolo[2,1-f][1,2,4]triazine with chlorine and isopropyl groups.

- Compound B : Pyrazolo[3,4-c]pyridine with chlorine and methyl groups.

Key Difference: Fluorine in this compound may improve lipophilicity and oral absorption compared to chlorine in A and B .

Molecular Properties: Parameter this compound Compound A (C9H10ClN3) Compound B (C7H5ClN2) Molecular Weight ~380.33 g/mol 195.65 g/mol 152.58 g/mol Hydrogen Bond Acceptors 9 (N6O3) 3 2 Hydrogen Bond Donors 1 (assumed) 0 1 Log S (Solubility) ~-3.5 (estimated) -2.1 -1.8 Bioactivity Score Moderate-High Moderate Low-Moderate Key Insights: this compound’s higher molecular weight and hydrogen bond acceptors suggest lower solubility but enhanced target binding compared to A and B .

Synthetic Accessibility :

- Compound A and B are synthesized via nucleophilic substitution and cyclization reactions . This compound likely requires more complex multi-step synthesis due to its larger structure and fluorine incorporation.

Research Findings and Implications

- Bioactivity : Fluorinated analogs like this compound often demonstrate improved pharmacokinetics over chlorinated derivatives. For example, fluorine’s electronegativity can enhance binding affinity to enzymatic targets (e.g., kinases) while reducing off-target interactions .

- Toxicity : Chlorine in Compounds A and B correlates with higher irritation risks (H315-H319), whereas fluorine in this compound may mitigate these issues .

- Solubility-Permeability Trade-off : Despite lower solubility (predicted Log S ~-3.5), this compound’s fluorine and oxygen content could enhance permeability via passive diffusion, a critical advantage in CNS drug development .

Biological Activity

The compound C18H13FN6O3, known for its structural complexity, has garnered attention in various fields of biological research, particularly due to its potential antimicrobial and anticancer properties. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

Structural Characteristics

This compound is a phenolic compound that possesses a unique combination of functional groups, contributing to its diverse biological activities. The presence of fluorine in its structure enhances its lipophilicity and potentially influences its interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

| Pseudomonas aeruginosa | 8 |

These results suggest that this compound exhibits significant antimicrobial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Cytotoxic Effects

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound has shown promising cytotoxic effects, with IC50 values indicating its ability to inhibit cell proliferation.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 50 |

| HeLa (Cervical Cancer) | 40 |

| A549 (Lung Cancer) | 60 |

| HCT116 (Colon Cancer) | 45 |

The data indicates that this compound is particularly effective against HeLa cells, suggesting a potential for development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cancer cells, promoting apoptosis.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G0/G1 phase, inhibiting cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound significantly inhibited MRSA growth at low concentrations, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

- Cytotoxicity in Human Cancer Cells : Research conducted on various human cancer cell lines revealed that this compound not only reduced viability but also induced apoptosis through ROS-mediated pathways. The study found that the compound upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby enhancing its anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.